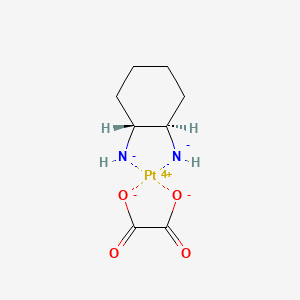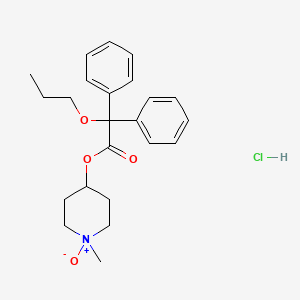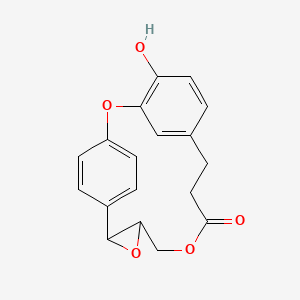
Oxaliplatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxaliplatin is a platinum-based chemotherapy drug that is commonly used to treat various types of cancer including colorectal, pancreatic, and gastric cancer. The drug is known for its high efficacy and low toxicity, making it an important tool in the fight against cancer. In
Scientific Research Applications
Oxaliplatin in Colorectal Cancer Treatment : this compound is a first-line therapy for colorectal cancer, but its use can cause severe gastrointestinal side effects, limiting dosage and treatment continuation (McQuade et al., 2016).
Pharmacology and Pharmacogenomics : this compound's anti-tumor effects stem from platinum-adduct formation and possible interference with RNA synthesis. Individual responses to this compound, including its efficacy and toxicity, may be influenced by genetic polymorphisms in DNA repair enzymes and metabolic pathways (Kweekel et al., 2005).
Neuroprotective Role of Melatonin : Melatonin can mitigate this compound-induced peripheral neuropathy (OIPN) by protecting against mitochondrial dysfunction and promoting autophagy, thereby preserving nerve fibers and reducing neuropathic pain (Areti et al., 2017).
Mechanism of Action : Unlike cisplatin and carboplatin, this compound kills cells by inducing ribosome biogenesis stress, a distinct mechanism that explains its specific clinical use for colorectal and gastrointestinal cancers (Bruno et al., 2017).
Genomics in this compound Response : A study identified genes that, when silenced, significantly alter tumor cell sensitivity to this compound, suggesting potential predictive biomarkers for directing therapy (Harradine et al., 2010).
Molecular Mechanisms of Resistance and Toxicity : Resistance to this compound can arise from various cellular adaptations, such as reduced uptake, inactivation by antioxidants, and increased DNA repair or tolerance. Understanding these mechanisms is crucial for improving treatment efficacy (Rabik & Dolan, 2007).
Thrombocytopenia Induced by this compound : Thrombocytopenia, a frequent side effect of this compound, occurs in up to 70% of patients and may necessitate chemotherapy modification. New mechanisms for this effect include splenic sequestration of platelets and immune thrombocytopenia (Jardim et al., 2012).
Strategies to Minimize Toxicity : Pharmacogenomic approaches have been proposed to reduce this compound's neurotoxicity, with a focus on genetic variants related to its toxicity and resistance (Di Francia et al., 2013).
Effects on Neuronal Voltage-Gated Sodium Channels : this compound affects the electrophysiological properties of neurons, leading to acute sensory neurotoxicity, a significant side effect of its use (Grolleau et al., 2001).
Identification of Novel Determinants of Resistance : A study aimed to identify genes playing a role in this compound resistance acquisition processes in colorectal cancer, offering insights into potential therapeutic targets (Martínez-Cardús et al., 2009).
Mechanism of Action
Oxaliplatin works by interfering with the development of DNA in a cell. It stops cells from growing and multiplying and kills them. This helps to treat cancer which is caused by cells rapidly growing and dividing out of control . This compound undergoes nonenzymatic conversion in physiologic solutions to active derivatives via displacement of the labile oxalate ligand. Several transient reactive species are formed, which covalently bind with macromolecules .
Safety and Hazards
Oxaliplatin can cause serious allergic reactions, including allergic reactions that can lead to death . It is a potent compound capable of causing allergic sensitization and potentially cancer and damage to the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Oxaliplatin involves the reaction of cisplatin with oxalate and subsequent purification steps.", "Starting Materials": [ "cisplatin", "oxalic acid", "hydrogen peroxide", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Dissolve cisplatin in water", "Add oxalic acid and sodium hydroxide to the solution", "Heat the mixture to 80-90°C for 1-2 hours", "Add hydrogen peroxide to the mixture to oxidize the platinum center", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and ethanol", "Dry the product under vacuum" ] } | |
| 63121-00-6 | |
Molecular Formula |
C8H14N2O4Pt+2 |
Molecular Weight |
397.29 g/mol |
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;oxalate;platinum(4+) |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m1../s1 |
InChI Key |
PCRKGXHIGVOZKB-BNTLRKBRSA-L |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
Canonical SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
synonyms |
Oxalato(trans-(-)-1,2-cyclohexanediamine)platinum(II); Oxaliplatin; 61825-94-3 (Sp-4-2); Act 078; Nsc 271670; Oxalato(1,2-diaminocyclohexane)platinum(ii); Platinum (ii), (cyclohexane-1,2-diammine)oxalato-; Platinum, (1,2-cyclohexanediamine-kappan,kappan/')( |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)





